molecular formula C25H23BrN2OS B2503568 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide CAS No. 681274-41-9

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2503568
CAS No.: 681274-41-9
M. Wt: 479.44
InChI Key: XDRRFNXKGOHUFM-UHFFFAOYSA-N
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Description

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide is a complex organic compound that features an indole core, a bromophenyl group, and a dimethylphenyl acetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Future Directions

The future directions for research on this compound could involve further exploration of its pharmacological activities, given the known diverse activities of indole-containing compounds . Additionally, further studies could focus on the synthesis of this compound and its derivatives, as well as their potential applications in various fields .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Phenyl derivatives

    Substitution: Various substituted phenyl derivatives

Mechanism of Action

The mechanism of action of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole core may interact with various receptors and enzymes, while the bromophenyl and sulfanyl groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide
  • 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide
  • 2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide

Uniqueness

The presence of the bromophenyl group in 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide may confer unique biological activities and chemical reactivity compared to its analogs with different substituents on the phenyl ring .

Properties

IUPAC Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2OS/c1-17-11-18(2)13-21(12-17)27-25(29)16-30-24-15-28(23-6-4-3-5-22(23)24)14-19-7-9-20(26)10-8-19/h3-13,15H,14,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRRFNXKGOHUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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